molecular formula C15H19NO3 B2751481 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 1396816-02-6

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2751481
CAS No.: 1396816-02-6
M. Wt: 261.321
InChI Key: DWBDWCOXMWXLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.
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Scientific Research Applications

Bamford–Stevens Reaction and Synthesis Applications

  • The Bamford–Stevens reaction of related bicyclic ketones has been explored, leading to the formation of various products like 1-[3-(2-hydroxyisopropyl)cyclopentyl]ethanone, pinolone, and pinol. These findings demonstrate the utility of this reaction in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Bondavalli et al., 1979).

Asymmetric Synthesis and Chiral Compounds

  • Research has focused on the asymmetric synthesis of chiral bicyclic compounds, which are important in the development of pharmaceuticals. For instance, the synthesis of (1R,4E,5S)-4-oximino-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one demonstrates the potential for creating enantiomerically pure compounds for use in drug development (Grošelj et al., 2005).

Diastereoselective and Stereoselective Synthesis

  • Diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde Derivatives has been achieved. This methodology is valuable in the synthesis of complex organic molecules with specific stereochemistry, which is crucial in the development of drugs with targeted biological activity (Mahía et al., 2017).

Metabolite Synthesis and Medicinal Chemistry

  • The stereoselective synthesis of active metabolites of potent kinase inhibitors has been achieved using related bicyclic compounds. This research is directly applicable to the field of medicinal chemistry, where the precise synthesis of drug metabolites is essential for understanding drug action and metabolism (Chen et al., 2010).

Novel Synthetic Pathways and Chemical Transformations

  • Novel synthetic pathways have been developed for both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one, demonstrating the versatility of these bicyclic frameworks in organic synthesis. Such advancements in synthetic methodologies can lead to the development of new materials and drugs (Kawasumi et al., 2011).

Catalysis and Green Chemistry

  • Research into the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation showcases the potential of bicyclic compounds in catalysis, particularly in environmentally friendly oxidation reactions (Toda et al., 2023).

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-2-3-5-14(11)19-10-15(17)16-12-6-7-13(16)9-18-8-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBDWCOXMWXLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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